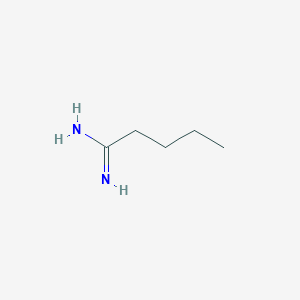

Pentanimidamide

Beschreibung

Overview of Imidamide Class in Chemical Science

Imidamides, more systematically known as amidines, are a class of organic compounds characterized by the functional group RC(=NR')NR''R''', where R represents various substituents. wikipedia.org They are formally derived from an oxoacid of the form R_nE(=O)OH, where the hydroxyl group (-OH) is replaced by an amino group (-NH₂) and the oxo group (=O) is replaced by an imino group (=NR). acdlabs.com When the parent acid is a carboxylic acid, the resulting compound is a carboximidamide, the most common type of amidine in organic chemistry. wikipedia.org

A key characteristic of imidamides is their high basicity, which significantly exceeds that of their amide analogues. wikipedia.org This is because protonation occurs on the sp²-hybridized imino nitrogen, and the resulting positive charge is effectively delocalized across both nitrogen atoms, forming a stabilized amidinium ion. wikipedia.org This resonance stabilization contributes to their utility as strong, non-ionic bases in chemical reactions. wikipedia.org

The imidamide scaffold is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents with antibacterial, antiviral, and antifungal properties, among others. mdpi.comnih.gov Their ability to engage in hydrogen bonding and ionic interactions makes them effective for binding to biological targets like enzymes and DNA. nih.govontosight.ai

Historical Context and Evolution of Pentanimidamide Research

The study of this compound is intrinsically linked to the broader history of amidine synthesis. A foundational method for preparing primary amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia (B1221849). wikipedia.org While specific early discoveries of this compound are not extensively documented, its synthesis follows these established chemical principles.

Much of the foundational work on related compounds, such as the immunomodulatory imide drugs (IMiDs), has occurred over several decades, with significant mechanistic insights being uncovered more recently. researchgate.net Specific documented research involving this compound derivatives appears in later scientific literature. For instance, a 1990 article in Tetrahedron Letters described a preparation method for this compound hydrochloride, which was later cited in a 1995 Journal of Medicinal Chemistry article as a precursor in the synthesis of other compounds. googleapis.com This indicates its role as a chemical intermediate in pharmaceutical research by the late 20th century. The evolution of its use has since expanded from a simple synthetic building block to a functional component in advanced materials research.

Current Significance and Emerging Research Frontiers of this compound

In recent years, the significance of this compound has expanded beyond its role as a traditional chemical intermediate. It is recognized as a versatile building block in polymer chemistry for creating polyamides and polyureas. a2bchem.com Furthermore, it remains a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). a2bchem.com

A significant emerging research frontier for this compound is in the field of materials science, specifically in optoelectronics. A 2023 study highlighted the use of this compound hydrochloride (PMCl) as an amidine ligand to passivate cesium lead halide perovskite nanocrystals. researchgate.net This surface treatment was found to reduce defects and suppress non-radiative recombination, leading to the development of more stable and efficient pure-blue perovskite light-emitting diodes (PeLEDs), a key challenge in display technology. researchgate.net

Another novel area of research is in the environmental and botanical sciences. A 2024 untargeted metabolomics study on willows (Salix miyabeana) identified this compound as one of the metabolites altered in response to soil salinity. researchgate.net This finding suggests a potential role for the compound in the biochemical pathways related to stress tolerance in plants, opening new avenues for investigation in phytoremediation and agricultural science. The broader class of amidine-containing compounds is also being actively investigated for its potential to combat antimicrobial resistance, a critical global health challenge. nih.gov

Chemical Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 109-51-3 | chemsrc.com |

| Molecular Formula | C₅H₁₂N₂ | nih.gov |

| Molecular Weight | 100.16 g/mol | nih.gov |

| SMILES | CCCCC(=N)N | nih.gov |

| Density | 0.95 g/cm³ | chemsrc.com |

| Boiling Point | 141.9°C at 760 mmHg | chemsrc.com |

| Topological Polar Surface Area | 49.9 Ų | nih.gov |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 18257-46-0 | angenechemical.com |

| Molecular Formula | C₅H₁₃ClN₂ | angenechemical.com |

| Molecular Weight | 136.623 g/mol | angenechemical.com |

| Form | Solid | angenechemical.com |

| Storage | Inert atmosphere, Room Temperature | angenechemical.com |

| Topological Polar Surface Area | 49.9 Ų | angenechemical.com |

| Hydrogen Bond Donor Count | 3 | angenechemical.com |

| Hydrogen Bond Acceptor Count | 1 | angenechemical.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXCHPSTROLSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399288 | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-51-3 | |

| Record name | Pentanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentanimidamide and Its Derivatives

Classical Synthetic Routes for Pentanimidamide

The most prominent classical method for the synthesis of this compound is the Pinner reaction, which has been a cornerstone of amidine synthesis for over a century. wikipedia.orgorganic-chemistry.org This reaction and its subsequent steps form the basis of precursor-based approaches to obtaining this compound.

Precursor-Based Synthesis Approaches

The Pinner reaction provides a reliable pathway to this compound from readily available precursors. wikipedia.orgresearchgate.net The primary precursor for this synthesis is valeronitrile (B87234) (pentanenitrile), which is reacted with an alcohol, typically ethanol (B145695), in the presence of a strong acid, most commonly anhydrous hydrogen chloride (HCl). wikipedia.orgorganic-chemistry.org This initial reaction does not directly yield the amidine but instead forms an intermediate known as an imidate salt, specifically ethyl pentanimidate hydrochloride.

The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol. The resulting imidate salt is a stable intermediate that can be isolated.

This intermediate, the Pinner salt, is then converted to this compound through a process called ammonolysis. This involves reacting the ethyl pentanimidate hydrochloride with ammonia (B1221849). The ammonia displaces the ethoxy group of the imidate to form the final amidine product, this compound, along with ammonium (B1175870) chloride as a byproduct.

A general reaction scheme for the precursor-based synthesis of this compound is as follows:

Formation of the Imidate Salt (Pinner Reaction): Valeronitrile + Ethanol + HCl → Ethyl Pentanimidate Hydrochloride

Ammonolysis to Form the Amidine: Ethyl Pentanimidate Hydrochloride + NH₃ → this compound + Ethanol + NH₄Cl

Optimization of Reaction Conditions (e.g., Temperature, Solvent) for Yield and Purity Enhancement

The yield and purity of this compound produced via the Pinner reaction are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, solvent, and the nature of the acid catalyst.

Temperature: The Pinner reaction is typically carried out at low temperatures, often between 0°C and room temperature. wikipedia.org This is crucial to prevent the formation of side products. At higher temperatures, the imidate intermediate can undergo rearrangement to form N-substituted amides. The subsequent ammonolysis step may be performed at slightly elevated temperatures to ensure complete conversion.

Solvent: The choice of solvent is critical in the Pinner reaction, as it must be anhydrous to prevent the hydrolysis of the imidate intermediate to an ester. wikipedia.org Traditionally, solvents such as diethyl ether or dioxane have been used. However, modern approaches have explored the use of greener solvents. For instance, cyclopentyl methyl ether (CPME) has been shown to be an effective solvent for the Pinner reaction, offering advantages in terms of reduced environmental impact and easier product isolation. researchgate.net

The following table provides a hypothetical example of how reaction conditions can be optimized for the synthesis of an alkyl amidine, which can be extrapolated to the synthesis of this compound.

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Temperature | 0°C | 25°C | 0°C |

| Solvent | Diethyl Ether | Diethyl Ether | CPME |

| Yield (%) | 75 | 60 | 85 |

| Purity (%) | 90 | 85 | 95 |

Specific Reaction of this compound with Hydrochloric Acid for this compound Hydrochloride

This compound, being a basic compound, readily reacts with acids to form salts. The most common salt of this compound is this compound hydrochloride. cymitquimica.comchemicalbook.comlongshinebiotech.comsynblock.com The synthesis of this salt is a straightforward acid-base reaction.

After the synthesis of this compound, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. This is typically done by dissolving the crude this compound in a suitable solvent, such as isopropanol (B130326) or a mixture of ether and ethanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The this compound hydrochloride, being a salt, is often a crystalline solid that is less soluble in organic solvents than the free base, allowing for its isolation and purification by filtration.

The formation of the hydrochloride salt serves several purposes:

Enhanced Stability: The salt form is generally more stable and less prone to degradation than the free base.

Improved Handling: Crystalline salts are often easier to handle, weigh, and store than the corresponding free bases, which may be oils or low-melting solids.

Purification: The crystallization of the hydrochloride salt can be an effective method for purifying the amidine.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of green chemistry approaches for the production of amidines, including this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles can be applied to the synthesis of this compound in several ways, including the use of safer solvents, alternative catalysts, and more atom-economical reaction pathways. organic-chemistry.orgmdpi.com

One of the key areas of improvement is the replacement of hazardous solvents. As mentioned earlier, the use of cyclopentyl methyl ether (CPME) as a greener alternative to traditional ethereal solvents in the Pinner reaction is a significant advancement. researchgate.net Other green solvents that are being explored for various organic reactions include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ionic liquids. rsc.org

Furthermore, modern synthetic methods aim to reduce the number of steps and the amount of waste generated. researchgate.net For amidine synthesis, this has led to the development of one-pot procedures where the nitrile is directly converted to the amidine without the isolation of the imidate intermediate. Catalytic methods that avoid the use of stoichiometric amounts of strong acids are also an area of active research. For example, copper-catalyzed protocols have been developed for the synthesis of N-substituted amidines from nitriles and amines. mdpi.com

The following table illustrates a comparison of a traditional versus a greener approach to amidine synthesis.

| Aspect | Traditional Method (Pinner Reaction) | Greener Approach |

|---|---|---|

| Solvent | Diethyl Ether/Dioxane | CPME/2-MeTHF |

| Catalyst | Stoichiometric Anhydrous HCl | Catalytic Lewis Acid or Transition Metal |

| Atom Economy | Moderate | Higher (in one-pot procedures) |

| Work-up | Often requires aqueous extraction | Simpler, may involve direct filtration |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable and efficient alternative to traditional chemical synthesis. nih.gov While the direct biocatalytic synthesis of amidines is still an emerging field, there are promising avenues for the production of this compound.

One potential biocatalytic route involves the use of nitrile-converting enzymes. nih.gov Nitrilases are enzymes that can hydrolyze nitriles directly to carboxylic acids. researchgate.net While this is not a direct route to amidines, nitrile hydratases are another class of enzymes that convert nitriles to amides. researchgate.net It is conceivable that through protein engineering, these enzymes could be modified to catalyze the addition of ammonia to nitriles to form amidines.

Another possibility is the use of enzymes that can catalyze the amination of other functional groups. For example, transaminases are used to convert ketones and aldehydes to amines. While not directly applicable to the synthesis of amidines from nitriles, the development of novel enzymes for C-N bond formation is a rapidly advancing area of research.

Currently, there are no established industrial biocatalytic processes for the production of simple alkyl amidines like this compound. However, the advantages of biocatalysis, such as high selectivity, mild reaction conditions, and reduced environmental impact, make it a highly attractive area for future research and development in the synthesis of this and other valuable chemical compounds.

Solvent-Free Reaction Conditions for Reduced Ecological Footprint

One approach to solvent-free synthesis involves the use of mechanochemistry, where mechanical force, such as grinding or milling, is used to initiate a chemical reaction. mdpi.com This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. Another strategy is the use of microwave irradiation in the absence of a solvent, which can significantly accelerate reaction rates and improve yields. researchgate.net For the synthesis of amidines, a potential solvent-free approach could involve the direct reaction of a nitrile with an amine under high pressure or with catalytic activation. The development of such a process for this compound would represent a significant step towards a more sustainable manufacturing process.

Table 1: Comparison of Conventional and Solvent-Free Synthetic Approaches

| Parameter | Conventional Synthesis (in Solvent) | Solvent-Free Synthesis |

|---|---|---|

| Environmental Impact | Higher due to solvent use and disposal | Lower, reduced pollution |

| Cost | Higher due to solvent purchase and waste treatment | Lower, no solvent costs |

| Process Simplicity | More complex work-up and purification | Simpler process and handling |

| Energy Consumption | Often requires heating/cooling | Can often be done at room temperature |

| Safety | Risks associated with flammable/toxic solvents | Generally safer |

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new molecules and more efficient transformations. For the synthesis of this compound and its derivatives, both copper and nickel catalysts have demonstrated significant utility.

Copper-Catalyzed Reactions in Amidamide Synthesis

Copper catalysis is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of amidamides. beilstein-journals.orgnih.gov Copper-catalyzed reactions often proceed under milder conditions than traditional methods and exhibit a broad substrate scope. organic-chemistry.orgepa.gov Various copper sources, such as copper(I) oxide, copper sulfate, and copper(I) halides, can be employed as catalysts. beilstein-journals.orgorganic-chemistry.org

The mechanism of copper-catalyzed amidation often involves the formation of a copper-amidate intermediate. nih.gov In a typical cycle, a copper(I) catalyst reacts with an amide to form a copper(I) amidate. This species can then undergo oxidative addition with an aryl or alkyl halide, followed by reductive elimination to yield the desired N-substituted amide and regenerate the copper(I) catalyst. nih.gov Alternatively, a radical pathway may be involved, particularly when peroxides are used as oxidants. nih.gov

Recent advancements have focused on the direct C-H amidation, which avoids the need for pre-functionalized substrates. nih.gov These methods utilize a copper catalyst to activate a C-H bond, allowing for the direct introduction of an amide group. beilstein-journals.org This atom-economical approach is highly desirable for reducing waste and improving synthetic efficiency.

Table 2: Examples of Copper Catalysts in Amide Synthesis

| Copper Catalyst | Reaction Type | Key Features |

|---|---|---|

| CuSO₄·5H₂O | Oxidative amidation of aldehydes | Inexpensive, mild conditions organic-chemistry.org |

| Cu₂O | Oxidative amidation of aldehydes | Inexpensive, good to excellent yields organic-chemistry.org |

| CuBr | C-H amidation of 2-arylpyridines | Utilizes tert-butyl peroxide as an oxidant beilstein-journals.org |

| Cu(acac)₂ | C-H amidation of alkanes | Ligand-free, solvent-free potential beilstein-journals.org |

| CuCl₂ | Amidation of alkynyl C-H bonds | Tolerant to various functional groups nih.gov |

Role of Nickel and Copper Catalysts in Cyclization

Both nickel and copper catalysts are instrumental in cyclization reactions to form heterocyclic structures, which can be incorporated into this compound derivatives. acs.orgrsc.org These catalysts can promote the formation of new rings through various mechanisms, including reductive cyclization and cycloaddition. acs.orgorganic-chemistry.org

Nickel catalysts are particularly effective in the reductive cyclization of dienes and enones. acs.org These reactions often involve the formation of a nickelacycle intermediate, which can then undergo further transformations to yield the final cyclic product. The choice of ligand can significantly influence the chemo- and regioselectivity of these reactions. nih.gov

Copper catalysts are also widely used in cyclization reactions, particularly for the synthesis of nitrogen-containing heterocycles. rsc.orgnih.govresearchgate.net For instance, copper-catalyzed intramolecular C-H amidation can be used to synthesize lactams. nih.gov Copper can also catalyze the cyclization of diynes to form bicyclic compounds. rsc.org The ligand-free nature of some copper-catalyzed cyclizations makes them particularly attractive from an economic and environmental perspective. rsc.orgnih.govresearchgate.net

Synthesis of this compound Derivatives

The core this compound structure can be modified to generate a diverse range of derivatives with potentially enhanced biological activities. The synthesis of these derivatives often involves the introduction of various substituents and the construction of new heterocyclic rings.

Amidino-Substituted Conformationally Restricted Derivatives

The synthesis of conformationally restricted derivatives of this compound can lead to compounds with improved target selectivity and pharmacokinetic properties. One strategy involves the incorporation of the amidine functionality into a rigid heterocyclic framework. For example, amidino-substituted imidazo[4,5-b]pyridines have been synthesized and evaluated for their biological activities. nih.gov

The synthesis of these derivatives typically involves a multi-step sequence. A key step is the formation of the amidine group, which can be achieved by reacting a nitrile precursor with an amine under basic conditions or via a Pinner reaction. nih.govnih.gov The choice of synthetic route depends on the desired substitution pattern and the stability of the starting materials.

Table 3: Synthetic Strategy for Amidino-Substituted Imidazo[4,5-b]pyridines

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Formation of imino ester | Nitrile, alcohol, HCl |

| 2 | Amidine formation | Imino ester, excess amine |

Pyrrole (B145914) Derivatives with Antibacterial Activity Derived from this compound

Pyrrole and its fused derivatives are an important class of heterocyclic compounds with a wide range of biological activities, including antibacterial and antifungal properties. nih.govnih.govresearchgate.netresearchgate.net The synthesis of pyrrole derivatives from this compound could involve using the amidine group as a handle for further chemical transformations.

One synthetic approach could involve the reaction of a this compound derivative with a 1,4-dicarbonyl compound in a Paal-Knorr type synthesis to construct the pyrrole ring. Alternatively, a multi-component reaction involving an aldehyde, an amine, and a β-ketoester could be employed. The resulting pyrrole derivatives can be further functionalized to optimize their antibacterial activity. The in vitro evaluation of these compounds against various Gram-positive and Gram-negative bacteria is a crucial step in identifying promising new antibacterial agents. nih.govresearchgate.net

Naltrindole-Derived Ligands Incorporating this compound

Naltrindole (B39905), a potent and selective delta-opioid receptor antagonist, has served as a scaffold for the development of new ligands with unique pharmacological profiles. One such derivative incorporates a this compound moiety, resulting in the compound N-(Naltrindol-5-yl)methyl)this compound, also known as 5'-MABN. This compound has been synthesized and characterized for its activity at opioid receptors.

Research has focused on modifying the naltrindole structure, particularly at the 5'-position of the indole (B1671886) ring, to investigate how these changes affect receptor affinity and selectivity. The introduction of an aminomethyl group at this position, followed by conversion to the corresponding this compound, yields 5'-MABN. This compound has been studied as a κ-opioid receptor antagonist, demonstrating that modifications to the naltrindole side chain can produce ligands with long-lasting in vivo effects.

The table below summarizes the key naltrindole-derived ligand discussed.

| Compound Name | Base Scaffold | Key Functional Group | Receptor Target |

| N-(Naltrindol-5-yl)methyl)this compound (5'-MABN) | Naltrindole | This compound | κ-opioid receptor |

Synthesis of Novel Pentamidine (B1679287) Derivatives

Pentamidine is an aromatic diamidine that has been a crucial therapeutic agent for decades. Efforts to improve its efficacy and reduce toxicity have led to the synthesis of numerous derivatives. A primary synthetic strategy involves the Pinner reaction, which converts nitriles into imidates, which are then readily transformed into the desired amidine groups.

A common synthetic pathway starts with a diphenol precursor, which undergoes a Williamson ether synthesis with a haloalkane to form a dicyano intermediate. This dinitrile is the key building block for introducing the amidine functionalities. The dinitrile is treated with an alcohol and a strong acid (e.g., HCl gas) to form a bis-imidate salt, known as a Pinner salt. This intermediate is then reacted with ammonia or an amine to yield the final bis-amidine product. nih.govwikipedia.org

This modular approach allows for the synthesis of a wide variety of derivatives by altering the central linker between the two phenoxy rings or by changing the substituents on the amidine nitrogen atoms. For example, conformationally restricted analogs have been synthesized by replacing the flexible pentyl chain with more rigid structures. nih.govresearchgate.net Another approach involves reacting the dicyano intermediate with hydroxylamine (B1172632) to form amidoximes, which can then be reduced to the final amidines. researchgate.net

The following table outlines a generalized synthetic pathway for novel pentamidine derivatives.

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product |

| 1 | Williamson Ether Synthesis | 4-cyanophenol & Dihaloalkane | Base (e.g., K2CO3) | Dicyano ether intermediate |

| 2 | Pinner Reaction | Dicyano ether intermediate | Alcohol, HCl gas | Bis-imidate salt (Pinner Salt) |

| 3 | Ammonolysis | Bis-imidate salt | Ammonia or Amine | Bis-amidine (Pentamidine Derivative) |

Synthetic Pathways to Specific this compound-Containing Compounds (e.g., N-((2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)this compound)

The synthesis of complex molecules such as N-((2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)this compound requires a multi-step approach, focusing first on the construction of the core biphenyl-tetrazole scaffold, followed by the elaboration of the side chains. This scaffold is a common feature in angiotensin II receptor blockers. nih.gov

The initial step is typically the creation of the biphenyl (B1667301) structure, often via a Suzuki coupling reaction between a phenylboronic acid and a bromobenzonitrile. This creates the 4'-methyl-2'-cyanobiphenyl intermediate. The crucial tetrazole ring is then formed from the nitrile group. The most common method is a [2+3] cycloaddition reaction between the nitrile and an azide (B81097), such as sodium azide or trimethylsilyl (B98337) azide. nih.govresearchgate.net To prevent side reactions, the resulting tetrazole ring is often protected, for example, with a triphenylmethyl (trityl) group. google.com

With the core structure in place, the 4'-methyl group is functionalized. This is typically achieved through a radical bromination reaction using N-bromosuccinimide (NBS) to form a bromomethyl group. google.com This reactive benzyl (B1604629) bromide can then be converted to the desired aminomethyl group. A common method is the Gabriel synthesis, where the bromide is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

The final stage is the conversion of the primary amine into the target this compound. This can be accomplished by reacting the (2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine intermediate with a suitable reagent like a pentanimidate ester under appropriate conditions, followed by deprotection of the tetrazole ring.

The synthetic pathway is summarized in the table below.

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Suzuki Coupling | Phenylboronic acid & Bromobenzonitrile | Palladium catalyst | 4'-methyl-2'-cyanobiphenyl |

| 2 | Cycloaddition | 4'-methyl-2'-cyanobiphenyl | Sodium Azide, Protecting Agent (e.g., Trityl chloride) | Protected 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-2H-tetrazole |

| 3 | Radical Bromination | Protected biphenyl-tetrazole | N-Bromosuccinimide (NBS) | 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-tetrazole |

| 4 | Gabriel Synthesis | Bromomethyl intermediate | Potassium phthalimide, Hydrazine | (2'-(tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methanamine |

| 5 | Amidine Formation & Deprotection | Aminomethyl intermediate | Pentanimidate ester, Acid | N-((2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)this compound |

Chemical Reactivity and Transformation Mechanisms

Mechanistic Studies of Nucleophilic Additions

There are currently no specific mechanistic studies detailing nucleophilic additions to Pentanimidamide found in the reviewed scientific literature. In principle, the imine carbon of the amidine group in this compound is electrophilic and could be susceptible to attack by nucleophiles. General mechanisms for nucleophilic addition to C=N double bonds are well-established, often proceeding through a tetrahedral intermediate. dalalinstitute.comlibretexts.org The rate and feasibility of such reactions with this compound would depend on the nature of the nucleophile, the solvent, and whether the reaction is acid or base-catalyzed. libretexts.org Without experimental or computational data for this compound, any discussion remains speculative and based on general principles of amidine reactivity.

Investigations into Cyclization Reactions

Similarly, there is a lack of specific research on the cyclization reactions involving this compound. Amidines are frequently used as building blocks for the synthesis of nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazoles, through reactions with bifunctional electrophiles. researchgate.net For instance, a plausible reaction would involve the condensation of this compound with a 1,3-dicarbonyl compound to form a pyrimidine (B1678525) derivative. However, investigations into the specific mechanisms of such cyclizations starting from this compound have not been reported. General cyclization strategies, such as electrophilic cyclization and radical cyclization, are known, but their application to this compound is not documented. longdom.orgwikipedia.org

Reaction Mechanisms with Organic Reagents

While one patent mentions the use of this compound hydrochloride in a reaction with ethyl acetoacetate, it does not provide a detailed mechanistic description. nih.gov The broader reactivity of amidines with various organic reagents is known. For example, they can be N-acylated, N-alkylated, and can react with isocyanates and isothiocyanates. The lone pair of electrons on the sp2-hybridized nitrogen atom allows amidines to act as nucleophiles. researchgate.net However, specific studies detailing the reaction mechanisms of this compound with common organic reagents are absent from the literature.

Exploration of Amidamide Functional Group Transformations

The transformations of the amidine group itself are a cornerstone of amidine chemistry. This can include hydrolysis to the corresponding amide and amine, or reduction to a diamine. The amidine functional group is stabilized by resonance, which influences its reactivity. researchgate.net While these transformations are generally applicable to amidines, specific studies exploring the mechanisms of such functional group transformations for this compound are not available.

Computational Chemistry and Modeling of Pentanimidamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, can predict a wide array of molecular attributes by solving the Schrödinger equation. For Pentanimidamide, ab initio and semi-empirical methods can provide a detailed picture of its electronic landscape. technion.ac.il

High-level ab initio calculations, while computationally intensive, offer high accuracy in determining electronic energies and wavefunctions. kcl.ac.uk Such calculations can reveal the distribution of electrons within the this compound molecule, identifying regions of high or low electron density. This information is crucial for predicting the molecule's reactivity, polarity, and spectroscopic signatures. For instance, understanding the electronic transitions can help in interpreting UV-visible spectra. rsc.org

Key parameters that can be derived from quantum chemical calculations for this compound include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO gap is an indicator of the energy required to excite an electron, which relates to the molecule's electronic and optical properties. rsc.org

Electron Density Distribution: This reveals the charge distribution across the molecule, highlighting electronegative and electropositive centers. This is vital for understanding intermolecular interactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can offer insights into the dynamic interactions of this compound with its environment, such as solvents or biological macromolecules. dovepress.comnih.gov

In an MD simulation of this compound, the forces between atoms are calculated using a force field, and Newton's laws of motion are integrated to predict the trajectory of each atom. nih.gov This allows for the observation of conformational changes, diffusion, and the formation of intermolecular interactions like hydrogen bonds. dovepress.commdpi.com

Applications of MD simulations for this compound could include:

Solvation Studies: Simulating this compound in a water box can reveal how water molecules arrange around it, providing information about its solubility and the stability of the solvated complex.

Conformational Analysis: Over the course of a simulation, this compound can explore different spatial arrangements. Analyzing these conformations can identify the most stable structures.

Interaction with Biomolecules: MD simulations can model the binding of this compound to a protein, elucidating the binding mode and the key interacting residues. This is particularly useful in drug discovery. mdpi.com

Table 2: Hypothetical Interaction Analysis from a 100 ns MD Simulation of this compound in Water

| Interaction Type | Average Number of Interactions | Key Interacting Atoms |

| Hydrogen Bonds (this compound-Water) | 4.5 | Amide hydrogens, Nitrogen lone pairs |

| van der Waals Contacts | >100 | Alkyl chain carbons |

| Solvent Accessible Surface Area (SASA) | 150 Ų | Indicates solvent exposure |

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comosti.gov It is particularly well-suited for studying chemical reactions, as it can accurately predict the geometries of reactants, transition states, and products, as well as the associated energy changes. nih.gov

For this compound, DFT calculations can be employed to explore various potential reaction pathways, such as its hydrolysis or thermal decomposition. sioc-journal.cn By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energy, which is crucial for understanding the reaction kinetics. mdpi.comnih.gov

A typical DFT study on a reaction involving this compound would involve:

Geometry Optimization: Finding the lowest energy structures for all species involved in the reaction.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and to calculate zero-point vibrational energies.

Table 3: Hypothetical DFT-Calculated Energy Profile for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (this compound + H₂O) | 0.0 | Initial state |

| Transition State | +25.3 | Energy barrier for the reaction |

| Products (Pentanoic acid + Ammonia) | -15.8 | Final state |

In Silico Prediction and Cheminformatic Tools for Structural Elucidation

In silico prediction and cheminformatics encompass a range of computational techniques used to analyze and predict the properties of chemical structures. nih.gov These tools are invaluable for the structural elucidation of unknown compounds and for screening virtual libraries of molecules for desired properties. nih.govfrontiersin.org

For this compound, cheminformatics tools can be used to predict a variety of properties based on its 2D or 3D structure. frontiersin.org This can include physicochemical properties like boiling point and logP, as well as spectroscopic data such as NMR chemical shifts. nrel.gov Machine learning models, trained on large datasets of known molecules, are increasingly used for these predictions. nrel.gov

Key applications for this compound include:

Property Prediction: Estimating properties that have not been experimentally measured.

Spectral Simulation: Predicting NMR or mass spectra to aid in the confirmation of its structure. osti.gov

Database Searching: Using its structural features to search chemical databases for similar compounds with known biological activities or properties.

Table 4: Hypothetical In Silico Predicted Properties of this compound

| Property | Predicted Value | Method |

| ¹³C NMR Chemical Shift (C=N) | 165 ppm | Graph Neural Network Model nrel.gov |

| LogP (Octanol-Water Partition Coefficient) | 0.8 | Group Contribution Method |

| Aqueous Solubility | 5 g/L | Machine Learning Regression Model |

Applications in Advanced Materials Science

Contributions to Self-Healing Materials Development

The potential contribution of Pentanimidamide to the development of self-healing materials has not been reported in the available scientific literature. The field of self-healing materials is an active area of research, focusing on polymers that can repair damage autonomously. mdpi.comnih.gov This is often achieved by incorporating dynamic or reversible bonds into the polymer network, such as hydrogen bonds, disulfide bonds, or imine bonds, which can reform after being broken. acs.orgmdpi.comillinois.eduresearchgate.netresearchgate.net While the chemistry of amidines could theoretically offer pathways to dynamic bonding, specific studies employing this compound for creating self-healing properties are not available.

This compound as Ligands in Perovskite Quantum Dot Synthesis

A significant application of this compound in advanced materials science is its use in the synthesis of perovskite quantum dots (PQDs). Specifically, this compound hydrochloride (PMCl) has been identified as a valuable conjugated amidine ligand for producing highly efficient and stable blue light-emitting perovskite nanocrystals. researchgate.netmdpi.comrsc.orgresearchgate.net

The use of this compound hydrochloride (PMCl) as a ligand is instrumental in achieving tunable wavelengths for light-emitting devices (LEDs). By facilitating the anion-exchange process, PMCl allows for precise control over the halide composition in the perovskite nanocrystals. mdpi.comacs.org This compositional tuning directly influences the bandgap of the quantum dots and, consequently, their photoluminescence emission wavelength.

Research has shown that by introducing PMCl along with other amidine ligands like acetamidine (B91507) hydrochloride (AMCl) and benzamidine (B55565) hydrochloride (BMCl) to green CsPbBr₃ quantum dots, it is possible to synthesize blue-emitting CsPbClₓBr₃₋ₓ PQDs with a blue-shifted emission peak. mdpi.comrsc.org One study reported achieving a maximum external quantum efficiency (EQE) of 2.3% and a luminance of 205 cd/m² at an emission peak of 479 nm using this method. mdpi.comrsc.orgresearchgate.net This demonstrates the effectiveness of this compound hydrochloride in the fabrication of high-performance blue perovskite LEDs, which are a critical component for full-color displays and lighting applications. researchgate.net

Interactive Data Table: Performance of Blue Perovskite LEDs with Amidine Ligands

| Ligand System | Emission Peak (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | Reference |

| AMCl, PMCl , BMCl | 479 | 2.3 | 205 | mdpi.comrsc.orgresearchgate.net |

| DDAC | 490 | 1.9 | 35 | mdpi.com |

| DDAB | 470 | 0.44 | - | researchgate.net |

| DDAB | 480 | 0.86 | - | researchgate.net |

Research on this compound in Advanced Materials Science for Perovskite Solar Cells Remains Undocumented in Publicly Available Scientific Literature

Despite a thorough search of scientific databases and academic publications, there is currently no specific information available regarding the use of the chemical compound "this compound" for surface passivation in perovskite solar cells. Research in this area extensively covers various passivating agents, but this compound is not mentioned in the context of impacting the micro-homogeneity of lateral electronic energetics or enhancing film stability and carrier lifetime in these devices.

The field of perovskite solar cell technology is rich with studies on surface passivation techniques aimed at improving efficiency and stability. Scientific literature details the use of a wide array of organic molecules for this purpose. Commonly investigated compounds include various organic ammonium (B1175870) salts, with researchers exploring different alkyl and aryl groups to optimize their passivating effects. For instance, studies have reported the use of alkyldiammonium halides and other amidinium-based ligands to reduce defects and enhance the performance of perovskite solar cells. researchgate.netnih.gov These related compounds have shown promise in improving the electronic properties and stability of perovskite films. nih.govmdpi.com

However, the specific application and effects of this compound, as requested, are not documented in the available research. Therefore, a detailed analysis of its impact on the micro-homogeneity of lateral electronic energetics and the enhancement of film stability and carrier lifetime, as per the specified outline, cannot be provided at this time.

Pentanimidamide in Pharmaceutical and Biological Research

Intermediate in Bioactive Compound Synthesis

Pentanimidamide serves as a crucial intermediate in the creation of complex molecules with potential therapeutic applications. a2bchem.com Its reactivity and flexible nature make it a valuable tool for chemists in designing and producing novel compounds. a2bchem.com

Construction of Peptide Mimetics

Peptide mimetics are molecules that mimic the structure and function of natural peptides. The development of these mimetics is a significant area of drug discovery, as they can offer advantages over their natural counterparts, such as improved stability and oral bioavailability. While direct evidence of this compound's use in constructing peptide mimetics is not extensively detailed in the provided search results, the synthesis of molecules that mimic the structure and function of peptides is a key strategy in drug design. researchgate.netgoogle.com For instance, research into apelin peptide mimetics and muramyl peptide mimics highlights the importance of this approach. researchgate.netgoogle.com The chemical properties of this compound, particularly its ability to form stable amide bonds, suggest its potential as a scaffold in the synthesis of such mimetic structures. a2bchem.com

Development of Bio-Inspired Molecules in Drug Discovery

The design of synthetic compounds inspired by natural products is a powerful strategy in the quest for new drugs. nih.gov Nature provides a vast array of complex and biologically active molecules that serve as a starting point for the development of novel therapeutics. leeds.ac.uk The synthesis of bio-inspired molecules often involves the use of versatile building blocks to construct complex molecular architectures. ucl.ac.uk this compound, with its adaptable chemical nature, can be considered a valuable component in the synthetic toolbox for creating such bio-inspired compounds. a2bchem.com

Investigation of Biological Activities of this compound Derivatives

Researchers have synthesized and evaluated various derivatives of this compound to explore their potential biological effects. For example, novel amidino-substituted derivatives of pentamidine (B1679287), a related class of compounds, have been synthesized and tested for their antiproliferative activity against several human cancer cell lines. nih.gov These studies have shown that modifications to the core structure can lead to increased potency and selectivity. nih.gov For instance, the introduction of a furandicarboxamide core was found to enhance antiproliferative activity. nih.gov While not directly this compound, this research on related amidine-containing compounds underscores the potential for discovering biologically active molecules through the derivatization of such scaffolds.

Reactivity and Interaction Studies with Biological Molecules

The way a compound interacts with biological molecules is fundamental to its pharmacological effect. The interactions of molecules with biological targets like proteins and nucleic acids are often governed by non-covalent forces such as hydrogen bonding and ionic interactions. frontiersin.org The reactivity of a molecule determines its ability to form adducts with cellular components. For instance, reactive species generated by ionizing radiation can damage a wide range of cellular biomolecules. nih.gov Understanding the reactivity and interaction patterns of this compound and its derivatives is crucial for elucidating their mechanism of action. Spectroscopic studies on some diamidine compounds have shown preferential binding to the minor groove of DNA and intercalation into RNA, suggesting that their biological effects could be mediated through interactions with nucleic acids. nih.gov

Pharmacological Profiling and Receptor Binding Studies

A key aspect of drug discovery is the characterization of a compound's pharmacological profile, including its affinity and activity at specific biological targets.

Kappa Opioid Receptor Ligand Research

The kappa opioid receptor (KOR) is a G protein-coupled receptor that has been implicated in mood disorders, addiction, and pain. wikipedia.orgmdpi.com As such, it is a significant target for drug development. nih.gov Researchers have investigated this compound derivatives as potential ligands for the KOR.

One notable derivative is N-((Naltrindol-5-yl) methyl) this compound (5'-MABN). nih.govnih.gov Studies have characterized the in vitro and in vivo properties of this compound.

In Vitro Findings:

| Compound | Receptor | Affinity (Ki, nM) | Activity |

| 5'-MABN | Kappa (κ) | 0.27 ± 0.08 nih.gov | Potent Antagonist (pA2 8.18) nih.gov |

| Mu (μ) | 0.88 ± 0.51 nih.gov | Potent Antagonist (pA2 7.85) nih.gov |

These in vitro studies revealed that 5'-MABN has a high affinity for the kappa opioid receptor and acts as a potent antagonist. nih.govportlandpress.com It also demonstrated significant affinity and antagonist activity at the mu-opioid receptor. nih.gov The compound showed no agonist properties at either receptor. nih.gov

In Vivo Findings:

Contrary to the initial hypothesis that it would be a short-acting antagonist, in vivo studies in mice showed that 5'-MABN displayed long-lasting antagonist effects, similar to or even longer than standard KOR antagonists. nih.govportlandpress.com Interestingly, despite its lack of selectivity for the kappa receptor over the mu receptor, 5'-MABN exhibited significant antidepressant- and anxiolytic-like effects in behavioral models. nih.govnih.gov

This research highlights the potential of using the this compound scaffold to develop novel modulators of the kappa opioid receptor, which could have therapeutic applications in treating mood and anxiety disorders.

Characterization of Kappa-Selective Properties

N-((Naltrindol-5-yl) methyl) this compound (5'-MABN) has been characterized for its properties related to the kappa-opioid receptor (KOR). nih.gov In vitro studies have shown that 5'-MABN possesses a high affinity for KORs. nih.govnih.gov Specifically, in a [3H]-diprenorphine binding assay, 5'-MABN demonstrated a subnanomolar affinity for the κ-receptor with a Kᵢ value of 0.27 ± 0.08 nM. nih.gov This affinity is comparable to that of the standard KOR antagonist norBNI. nih.gov

However, further investigation revealed that 5'-MABN is not highly selective for the kappa-opioid receptor. nih.govnih.gov It also exhibits a significant affinity for the mu-opioid receptor (MOR), with a Kᵢ value of 0.88 ± 0.51 nM. nih.gov This results in only a modest selectivity of approximately 3 to 6-fold for the kappa receptor over the mu receptor. nih.gov Therefore, while it binds strongly to KORs, its lack of high selectivity classifies it as a mixed-profile ligand rather than a purely kappa-selective compound. nih.govnih.gov

Table 1: Opioid Receptor Binding Affinities of 5'-MABN and Reference Compounds

| Compound | κ-Receptor Kᵢ (nM) | μ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | κ/μ Selectivity |

|---|---|---|---|---|

| 5'-MABN | 0.27 ± 0.08 | 0.88 ± 0.51 | Not specified | ~3-6 fold |

| norBNI | 0.29 ± 0.02 | Not specified | 0.46 ± 0.09 | Not specified |

| 5'-AMN | 1.36 ± 0.98 | Not specified | Not specified | ~3-6 fold |

| GNTI | 0.67 ± 0.18 | Not specified | Not specified | Not specified |

Data sourced from in vitro [3H]-diprenorphine binding assays. nih.gov

Antagonist Activity and Duration of Action Studies

Studies using isolated guinea-pig ileum have confirmed that 5'-MABN acts as a potent antagonist at both kappa and mu-opioid receptors. nih.govnih.gov The antagonist potency (pA₂) was determined to be 8.18 for the kappa receptor and 7.85 for the mu receptor. nih.govportlandpress.com

In vivo studies in mice were conducted to assess the duration of its antagonist effects. nih.govnih.gov Researchers investigated the ability of 5'-MABN to block the antinociceptive effects of the KOR agonist U50,488. nih.gov Contrary to the initial hypothesis that modifications to the naltrindole (B39905) side chain might produce a short-acting antagonist, 5'-MABN displayed a long-lasting antagonist action. nih.govnih.govportlandpress.com A single administration was found to reduce the antinociceptive effects of U50,488 for as long as 21 days post-injection. nih.govnih.gov This duration of action is comparable to or even longer than that of the standard long-acting KOR antagonist, norBNI. portlandpress.com Further in vivo tests, such as blocking kappa-agonist-induced diuresis, also demonstrated that 5'-MABN is as efficacious as norBNI. nih.gov

Mixed Mu/Kappa Opioid Receptor Antagonism

As established in the characterization of its receptor binding and activity, N-((Naltrindol-5-yl) methyl) this compound (5'-MABN) is a mixed mu/kappa opioid receptor antagonist. nih.govportlandpress.com It demonstrates potent antagonist activity at both receptor subtypes. nih.govnih.gov The affinity (Kᵢ) of 5'-MABN for the kappa receptor is 0.27 nM and for the mu receptor is 0.88 nM. nih.gov Its antagonist potency (pA₂) values are 8.18 at the kappa receptor and 7.85 at the mu receptor, confirming its functional antagonism at both sites. nih.govportlandpress.com This dual antagonism is a key feature of its pharmacological profile, distinguishing it from highly selective antagonists that target only one of these receptors. nih.gov Despite the concurrent mu-receptor antagonism, the compound still exhibits significant antidepressant- and anxiolytic-like effects in behavioral paradigms, which are primarily attributed to its kappa-receptor antagonism. nih.govnih.gov

Table 2: Antagonist Potency of 5'-MABN at Opioid Receptors

| Receptor | Antagonist Potency (pA₂) |

|---|---|

| Kappa (κ) Opioid Receptor | 8.18 |

| Mu (μ) Opioid Receptor | 7.85 |

Data from isolated guinea-pig ileum studies. nih.govportlandpress.com

Preclinical Studies and Disease Models

Anticonvulsant Effects in Rodent Models

While direct studies on the anticonvulsant effects of N-((Naltrindol-5-yl) methyl) this compound (5'-MABN) in rodent models are not prominently available in the reviewed literature, research into the broader class of kappa-opioid receptor (KOR) antagonists suggests a potential role in seizure modulation. The KOR system is implicated in the regulation of neuronal excitability. oup.com Activation of KORs has been shown to have anticonvulsant effects in some models, such as protecting rats against maximal electroshock seizures. wikipedia.orgijpp.com Conversely, antagonizing the KOR system can increase seizure severity in certain contexts, such as during ethanol (B145695) withdrawal in mice genetically resistant to seizures. nih.gov Given that endogenous dynorphins, which act on KORs, are believed to play a critical role in regulating hippocampal excitability and provide an anticonvulsant function, the antagonist action of compounds like 5'-MABN could be relevant in this field. oup.com However, specific preclinical trials using 5'-MABN in rodent seizure models are required to determine its direct effects.

Studies in Neurodegenerative Disorders Research

There is currently limited direct research investigating the specific role of N-((Naltrindol-5-yl) methyl) this compound (5'-MABN) in models of neurodegenerative disorders. However, the kappa-opioid receptor (KOR) system, which 5'-MABN antagonizes, is an area of interest in this field. frontiersin.org The KOR system is involved in learning, memory, and stress responses, and its dysregulation has been implicated in various neurological conditions. frontiersin.org Research has shown that KOR antagonists are being explored for their potential in treating neuropsychiatric disorders like depression and anxiety, which can be comorbid with neurodegenerative diseases. acs.orgfrontiersin.org Furthermore, studies have suggested that endogenous dynorphins acting on KORs can have neuroprotective effects during excitotoxic events, and that KOR activation can block progressive neurodegeneration in certain injury models. nih.gov The impact of a KOR antagonist like 5'-MABN in these contexts is complex and warrants dedicated investigation to understand its potential therapeutic or detrimental effects in neurodegenerative disease models.

Antiproliferative Activity against Cancer Cell Lines

Direct studies on the antiproliferative activity of N-((Naltrindol-5-yl) methyl) this compound against cancer cell lines have not been identified in the reviewed literature. However, the broader chemical class of amidines, to which this compound belongs, has been investigated for potential anticancer properties. mdpi.comnih.govfrontiersin.org Various novel amidine-containing compounds have been synthesized and tested for antiproliferative activity against different human cancer cell lines, with some showing potent growth-inhibitory effects. mdpi.comnih.govfrontiersin.orgresearchgate.net For instance, certain aromatic diamidines and coumarine amidines have demonstrated high potency against cervical, hepatocellular, and colorectal cancer cell lines. mdpi.comresearchgate.net The mechanism for some of these compounds is thought to involve DNA binding or inhibition of enzymes like topoisomerase I. mdpi.comnih.gov Other research has shown that amidines can be used to create steroid derivatives with high antiproliferative activity against breast and prostate cancer cells. zioc.ru These findings suggest that the amidine functional group can be a component of biologically active molecules with anticancer potential, but specific research on 5'-MABN in this area is lacking.

Antibacterial Activity

The search for novel antimicrobial agents to combat the rise of drug-resistant bacteria is a critical area of pharmaceutical research. This compound itself serves as a valuable building block, or scaffold, for the synthesis of more complex molecules with potential therapeutic properties. Research has demonstrated that derivatives of this compound, particularly those incorporating various heterocyclic ring systems, exhibit notable antibacterial activity.

A key application of this compound is as a starting material in the creation of novel compounds. For instance, this compound hydrochloride is used in the synthesis of pyrrol derivatives. These resulting pyrrole (B145914) compounds have been shown to possess antibacterial activity against a range of pathogens. Some have demonstrated effectiveness against both Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and certain Gram-negative bacteria, which are notoriously difficult to treat due to their complex outer membrane. core.ac.ukmdpi.com

The antibacterial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Studies on various synthesized derivatives have yielded promising results:

Pyrrole-Carbothioamide Derivatives: Certain synthesized pyrrole-carbothioamide derivatives have shown potent activity against MRSA. One such derivative exhibited an MIC of 18 µg/mL and a zone of inhibition of 17.10 mm, comparable to the antibiotic vancomycin. biointerfaceresearch.com

Imidazolidine (B613845) Derivatives: The length of alkyl chains on imidazolidine derivatives has been shown to be a critical factor for antibacterial activity. A derivative with a 10-carbon chain (C10) showed significant effectiveness, with MIC values under 6 μg/mL against both Gram-positive (MRSA, MRSE) and Gram-negative (E. coli, K. pneumoniae) bacteria. nih.gov

Thymol-Dihydropyrimidinone Derivatives: A specific derivative of thymol, compound 3i , displayed significant antibacterial action with an MIC value of 12.5 µM against the Gram-negative bacterium P. aeruginosa and 50.0 µM against the Gram-positive MRSA. frontiersin.org

The research into these varied derivatives underscores the importance of the core structure and the modifications made to it, which can dramatically influence the resulting compound's spectrum of activity and potency.

Table 1: Antibacterial Activity of Selected Compound Derivatives

| Derivative Class | Specific Compound/Derivative | Bacterial Strain(s) | Reported Activity (MIC) | Source |

|---|---|---|---|---|

| Pyrrole-Carbothioamide | Derivative 5d | Methicillin-resistant Staphylococcus aureus (MRSA) | 18 µg/mL | biointerfaceresearch.com |

| Imidazolidine | Compound 3 (C10 alkyl chain) | MRSA, MRSE, E. coli, K. pneumoniae | < 6 µg/mL | nih.gov |

| Imidazolidine | Compound 4 (C12 alkyl chain) | MRSA, MRSE | 1-2 µg/mL | nih.gov |

| Thymol-Dihydropyrimidinone | Compound 3i | P. aeruginosa, MRSA | 12.5 µM (P. aeruginosa), 50.0 µM (MRSA) | frontiersin.org |

| Peptide Derivative | Cm-p5 Derivatives | Acinetobacter baumannii, Enterococcus faecium | 25-50 µg/mL | nih.gov |

Metabolomic Studies Involving this compound Derivatives

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. This field provides a real-time snapshot of the physiological state of a biological system. Untargeted metabolomics, in particular, aims to identify and quantify as many metabolites as possible in a sample to find biomarkers or understand metabolic responses to stimuli. nih.govnih.gov Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for separating and identifying these compounds from complex biological extracts. nih.govosti.gov

Identification in Biological Systems (e.g., Plant Metabolome)

Recent metabolomic research has successfully identified this compound and its derivatives within the plant kingdom, highlighting their role in plant biology. A notable study utilized untargeted metabolomics to investigate how willows (Salix miyabeana) adapt to environmental stressors, specifically high levels of salt in the soil. researchgate.netbiorxiv.org

The study revealed that exposure to salinity prompts a massive reprogramming of the willow's metabolism, altering a significant portion of the plant's entire metabolome. researchgate.netbiorxiv.org This metabolic shift is an adaptive strategy to cope with the stress. Within this widespread response, researchers identified this compound as one of the key regulated metabolites, particularly in the roots of the salt-stressed willows. biorxiv.orgnih.gov The presence and regulation of this compound suggest its involvement in the plant's defense or adaptation mechanisms against salinity. The research team was able to capture over 5,000 putative compounds, demonstrating the complexity of the plant's metabolic response. researchgate.netbiorxiv.org

Table 2: Identification of this compound in Plant Metabolomics

| Biological System | Condition/Stress | Analytical Approach | Identified Compound(s) | Source |

|---|---|---|---|---|

| Willow (Salix miyabeana) | Soil Salinity (NaCl and Na₂SO₄) | Untargeted Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | This compound | researchgate.netbiorxiv.org |

This discovery in a plant system opens up new avenues for research into the natural roles of this compound and its derivatives, moving beyond their synthetic applications in medicine to understand their function in biological stress-response pathways.

Advanced Analytical Methodologies in Pentanimidamide Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. wikipedia.orgoxfordindices.com In the context of pentanimidamide research, High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool. oxfordindices.comadvancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analytical workflow for this compound. wikipedia.orgoxfordindices.comadvancechemjournal.com This technique is widely used for the separation, identification, and quantification of this compound and its impurities. oxfordindices.comadvancechemjournal.comjapsonline.com The versatility of HPLC allows for its application in various stages of research and quality control. advancechemjournal.comopenaccessjournals.com

The principle of HPLC involves pumping a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). wikipedia.orgshodex.com The separation is based on the differential interactions of the components with the stationary phase. oxfordindices.comshodex.com

Different modes of HPLC can be employed depending on the properties of the analyte. For a polar compound like this compound, Normal-Phase HPLC (NP-HPLC) could be utilized, which employs a polar stationary phase and a non-polar mobile phase. wikipedia.orgadvancechemjournal.com Conversely, Reversed-Phase HPLC (RP-HPLC) , the more common technique, uses a non-polar stationary phase and a polar mobile phase. advancechemjournal.com The choice between these depends on the specific separation requirements and the nature of the impurities being analyzed. shodex.com

Modern advancements like Ultra-High-Performance Liquid Chromatography (UHPLC) offer significant improvements in speed and separation efficiency, which is particularly beneficial for analyzing complex mixtures containing this compound and its degradation products. americanpharmaceuticalreview.com

A typical HPLC system consists of a solvent reservoir, a pump, an injector, a column, a detector, and a data acquisition system. advancechemjournal.com The detector, often a UV-visible spectrophotometer, measures the absorbance of the eluting components, allowing for their quantification. oxfordindices.com The output, a chromatogram, displays peaks corresponding to different components, with the area under each peak being proportional to its concentration. wikipedia.org

Table 1: Key Parameters in a Typical HPLC Method for Amidine-Containing Compounds

| Parameter | Description | Typical Value/Condition | Reference |

| Column | The heart of the separation, containing the stationary phase. | C18 reverse-phase column | japsonline.commdpi.com |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., potassium dihydrogen phosphate). | japsonline.commdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min | mdpi.com |

| Detection | The method used to "see" the separated components. | UV detection at a specific wavelength (e.g., 210 nm or 270 nm). | japsonline.commdpi.com |

| Column Temperature | Maintained at a constant temperature to ensure reproducible results. | 25 °C | japsonline.com |

Spectroscopic Characterization Methods

Spectroscopy involves the interaction of electromagnetic radiation with matter to gain information about its structure and properties. nih.gov Various spectroscopic techniques are indispensable in this compound research.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds like this compound. mdpi.comjchps.comresearchgate.net It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). jchps.comcore.ac.uk

The interpretation of an NMR spectrum reveals several key features:

Number of Signals: Indicates the number of different types of protons or carbons in the molecule. jchps.com

Chemical Shift (δ): The position of a signal, which provides information about the electronic environment of the nucleus. jchps.comcore.ac.uk

Signal Intensity (Integration): The area under a signal, which is proportional to the number of nuclei of that type. jchps.comcore.ac.uk

Signal Splitting (Multiplicity): Caused by the interaction between neighboring nuclei, providing information about the connectivity of atoms. jchps.com

Coupling constants (J) , the distance between the sub-peaks in a split signal, are crucial for determining the spatial relationship between coupled protons. libretexts.orgresearchgate.net For instance, the magnitude of the coupling constant can help differentiate between cis and trans isomers. libretexts.org

Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| C1-H₃ | ~0.9 | ~13.9 | Triplet | ~7 Hz |

| C2-H₂ | ~1.3 | ~22.4 | Sextet | ~7 Hz |

| C3-H₂ | ~1.5 | ~31.5 | Quintet | ~7 Hz |

| C4-H₂ | ~2.2 | ~35.0 | Triplet | ~7 Hz |

| C5(=NH)NH₂ | - | ~170 | - | - |

| N-H | Variable | - | Broad Singlet | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. libretexts.orgdocbrown.info High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. uni.lu

In the context of this compound research, MS is vital for:

Confirming Molecular Weight: The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of this compound (C₅H₁₂N₂, MW: 100.10). nih.gov

Identifying Degradation Products: By analyzing samples subjected to stress conditions (e.g., heat, light, acid, base), MS can identify the masses of degradation products, helping to map out degradation pathways. diva-portal.orgekb.eg

Structural Elucidation through Fragmentation: The way a molecule breaks apart (fragments) in the mass spectrometer provides clues about its structure. libretexts.orglibretexts.org Common fragmentation patterns for alkyl chains include the loss of successive CH₂ units. libretexts.org

Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry

| m/z | Possible Fragment Ion | Description | Reference |

| 100 | [C₅H₁₂N₂]⁺ | Molecular Ion | nih.gov |

| 85 | [C₄H₉N₂]⁺ | Loss of a methyl group (CH₃) | docbrown.info |

| 71 | [C₃H₇N₂]⁺ | Loss of an ethyl group (C₂H₅) | youtube.com |

| 57 | [C₂H₅N₂]⁺ | Loss of a propyl group (C₃H₇) | libretexts.orgyoutube.com |

| 44 | [CH₄N₂]⁺ | Cleavage of the C-C bond adjacent to the amidine group | matrixscience.com |

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. nih.govmuseunacional.catupi.edu The resulting spectrum is a unique "fingerprint" of the molecule. museunacional.cat FTIR is particularly useful for studying molecular interactions, such as hydrogen bonding. researchgate.netnih.gov

In this compound research, FTIR can be used to:

Identify Functional Groups: The presence of the amidine group can be confirmed by characteristic absorption bands.

Study Molecular Interactions: Changes in the position and shape of absorption bands can indicate interactions with other molecules or surfaces. researchgate.netnih.gov

Table 4: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |

| ~3300 | N-H stretch | Amine (NH₂) | upi.edu |

| ~3100 | N-H stretch | Imine (=NH) | mdpi.com |

| ~2960-2850 | C-H stretch | Alkyl chain (CH₃, CH₂) | researchgate.net |

| ~1650 | C=N stretch | Imine | researchgate.net |

| ~1600 | N-H bend | Amine | researchgate.net |

UV-Vis spectrometry measures the absorption of ultraviolet and visible light by a substance. jasco-global.com While this compound itself does not have strong absorption in the UV-Vis region, this technique is crucial when studying its interactions with other molecules that do, such as oligonucleotides. jasco-global.comsigmaaldrich.com

One important application is in determining the melting temperature (Tm) of DNA or RNA duplexes. jasco-global.comsigmaaldrich.com The Tm is the temperature at which 50% of the double-stranded nucleic acid has dissociated into single strands. jasco-global.comsigmaaldrich.com This process is accompanied by an increase in UV absorbance at around 260 nm, a phenomenon known as the hyperchromic effect. jasco-global.comresearchgate.net

By monitoring the change in absorbance with increasing temperature, a melting curve can be generated, and the Tm can be determined. jasco-global.comthermofisher.com The binding of a compound like this compound to an oligonucleotide can stabilize the duplex, leading to an increase in its Tm. nih.gov This provides a way to quantify the interaction between this compound and nucleic acids. nih.gov

X-ray Diffraction (XRD) for Crystalline Phase Analysis

In the context of this compound, particularly its hydrochloride salt (this compound hydrochloride), XRD is utilized to analyze its effects as a surface ligand on advanced materials like perovskite nanocrystals. Research indicates that amidine ligands, including this compound hydrochloride, are used to treat CsPbBrₓCl₃₋ₓ nanocrystals. researchgate.netresearchgate.net XRD studies are crucial for confirming that the underlying crystalline structure of the nanocrystal core remains intact after ligand exchange and for studying the long-range order in self-assembled nanocrystal superlattices. researchgate.net The diffraction pattern acts as a unique fingerprint for the crystalline phase, allowing for the identification of any structural changes or the formation of new phases upon the introduction of the this compound ligand. forcetechnology.com

Table 1: Illustrative XRD Data for Perovskite Nanocrystals Before and After this compound Ligand Treatment This table presents hypothetical data to illustrate the typical output of an XRD analysis in this context.

| Parameter | Pristine CsPbBrₓCl₃₋ₓ NCs | This compound-Treated NCs | Comment |

|---|---|---|---|

| Crystal System | Cubic | Cubic | Indicates the core crystal structure is preserved. |

| Lattice Parameter (a) | 5.605 Å | 5.608 Å | Slight increase may suggest minor lattice strain from ligand binding. |

| Primary Diffraction Peak (2θ) | 15.8° | 15.8° | Confirms the (100) plane of the cubic perovskite phase is unchanged. |

| Crystallite Size (nm) | 12.5 nm | 12.3 nm | No significant change in the size of the crystalline domains. |

Atomic Force Microscopy (AFM) for Surface Morphology Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanometer scale. surfacesciencewestern.com It operates by scanning a sharp tip, mounted on a flexible cantilever, across a sample surface. pressbooks.pub The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a detailed surface map. surfacesciencewestern.com A key advantage of AFM is its ability to image nearly any type of surface, including non-conductive materials, in various environments, including air or liquid. surfacesciencewestern.com

Table 2: Representative Surface Morphology Data from AFM Analysis This table contains hypothetical data illustrating the parameters measured by AFM.

| Parameter | Pristine Nanocrystal Film | This compound-Treated Film | Significance |

|---|---|---|---|

| Average Roughness (Ra) | 1.8 nm | 1.2 nm | A smoother surface may indicate more uniform ligand coverage. pressbooks.pub |

| Root Mean Square Roughness (Rq) | 2.3 nm | 1.5 nm | Consistent with a reduction in surface irregularities. |

| Peak-to-Valley Height (Rz) | 10.1 nm | 7.5 nm | Suggests a more homogeneous surface topography. |

| Surface Skewness (Rsk) | 0.8 | 0.2 | A value closer to zero implies a more symmetrical height distribution. |

Time-Resolved Photoluminescence (TRPL) for Carrier Lifetime Measurement

Time-Resolved Photoluminescence (TRPL) is a sensitive, non-destructive optical technique used to probe the dynamics of photoexcited charge carriers (electrons and holes) in semiconductor and luminescent materials. nrel.govpicoquant.com The method involves exciting a sample with a short pulse of light and measuring the subsequent decay of the photoluminescence intensity over time. nih.gov The rate of this decay is directly related to the minority carrier lifetime, a critical parameter that reflects material quality, purity, and the efficiency of radiative recombination processes. nrel.govpicoquant.com